

GNE-781: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

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Compound of Interest

Compound Name: GNE-781

Cat. No.: B607696

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Abstract

GNE-781 is a potent and highly selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic regulators, **GNE-781** offers a promising therapeutic avenue in oncology and other areas of research. This technical guide provides an in-depth overview of **GNE-781**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Introduction

The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and the recruitment of the transcriptional machinery.[3] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][4]

GNE-781 emerged from structure-based drug design efforts to develop a potent and selective inhibitor of the CBP/p300 bromodomains with favorable pharmacokinetic properties.[5][6] This

compound has demonstrated significant anti-tumor activity in preclinical models and serves as a valuable chemical probe to investigate the biological functions of CBP and p300.[\[5\]](#)[\[7\]](#)

Mechanism of Action

GNE-781 functions as a competitive inhibitor of the CBP/p300 bromodomains. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of CBP/p300 to chromatin. This leads to a downstream modulation of gene expression, notably the downregulation of oncogenes such as MYC.[\[5\]](#)[\[8\]](#) Additionally, **GNE-781** has been shown to reduce the transcript levels of FOXP3, a key transcription factor in regulatory T cells, suggesting a potential role in cancer immunotherapy.[\[5\]](#)[\[8\]](#)

Quantitative Data

The following tables summarize the key quantitative data for **GNE-781**, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of **GNE-781**[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Target	Assay Type	IC50 (nM)
CBP	TR-FRET	0.94
p300	TR-FRET	1.2
CBP	BRET	6.2
BRD4(1)	TR-FRET	5100
BRD4(2)	TR-FRET	12000
BRPF1	TR-FRET	4600

Table 2: Cellular Activity of **GNE-781**[\[9\]](#)

Cell Line	Assay	EC50 (nM)
MV4-11 (AML)	MYC Expression Inhibition	6.6

Table 3: In Vivo Efficacy of **GNE-781** in a MOLM-16 AML Xenograft Model[7][11]

Dose (mg/kg, twice daily)	Tumor Growth Inhibition (%)
3	73
10	71
30	89

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP/p300 Inhibition

This assay quantitatively measures the binding of the CBP bromodomain to an acetylated histone peptide and the ability of **GNE-781** to inhibit this interaction.

Materials:

- His-tagged CBP bromodomain protein
- Biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide
- Europium-labeled anti-His antibody (donor fluorophore)
- Streptavidin-conjugated APC (acceptor fluorophore)
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
- **GNE-781** stock solution in DMSO
- 384-well microplates

Protocol:

- Prepare a serial dilution of **GNE-781** in DMSO.
- In a 384-well plate, add 50 nL of the **GNE-781** dilution or DMSO (vehicle control).
- Add 5 µL of a solution containing the His-tagged CBP bromodomain protein and the biotinylated H4K8ac peptide in assay buffer.
- Incubate for 15 minutes at room temperature.
- Add 5 µL of a solution containing the Europium-labeled anti-His antibody and streptavidin-conjugated APC in assay buffer.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).
- Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the values against the **GNE-781** concentration to determine the IC50.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement

This assay measures the ability of **GNE-781** to engage the CBP bromodomain within a cellular context.

Materials:

- HEK293 cells
- Expression vectors for NanoLuc-CBP bromodomain fusion protein and HaloTag-Histone H3.3 fusion protein
- NanoBRET™ Nano-Glo® Substrate
- HaloTag® NanoBRET™ 618 Ligand
- Opti-MEM® I Reduced Serum Medium

- **GNE-781** stock solution in DMSO
- 96-well cell culture plates

Protocol:

- Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone H3.3 expression vectors.
- 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.
- Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 90 minutes at 37°C.
- Wash the cells to remove excess ligand.
- Plate the cells in a 96-well plate.
- Add **GNE-781** at various concentrations and incubate for 2 hours at 37°C.
- Add the NanoBRET™ Nano-Glo® Substrate.
- Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
- Calculate the BRET ratio and determine the IC50 value for **GNE-781**.

MOLM-16 Acute Myeloid Leukemia (AML) Xenograft Model

This in vivo model assesses the anti-tumor efficacy of **GNE-781**.

Materials:

- Female SCID beige mice
- MOLM-16 human AML cells

- Matrigel
- **GNE-781** formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant MOLM-16 cells mixed with Matrigel into the flank of SCID beige mice.
- Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer **GNE-781** orally, twice daily, at the desired doses (e.g., 3, 10, 30 mg/kg). Administer vehicle to the control group.
- Measure tumor volume with calipers at regular intervals throughout the study.
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Quantitative Real-Time PCR (qRT-PCR) for MYC and FOXP3 Expression

This method is used to quantify the changes in gene expression following treatment with **GNE-781**.

Materials:

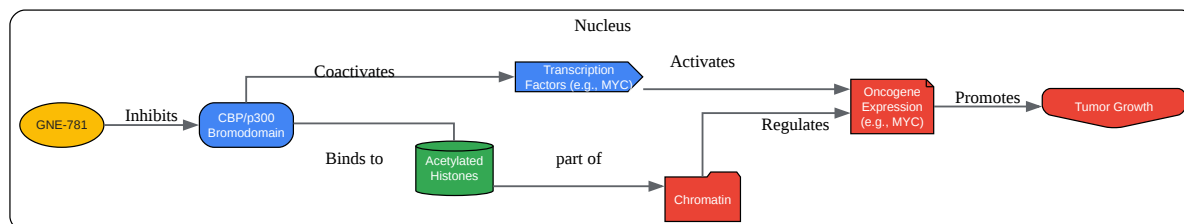
- MV-4-11 cells or other relevant cell lines
- **GNE-781**
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for MYC, FOXP3, and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

Protocol:

- Treat cells with various concentrations of **GNE-781** for a specified time.
- Isolate total RNA from the cells using a suitable RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (MYC, FOXP3) and the housekeeping gene.
- Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

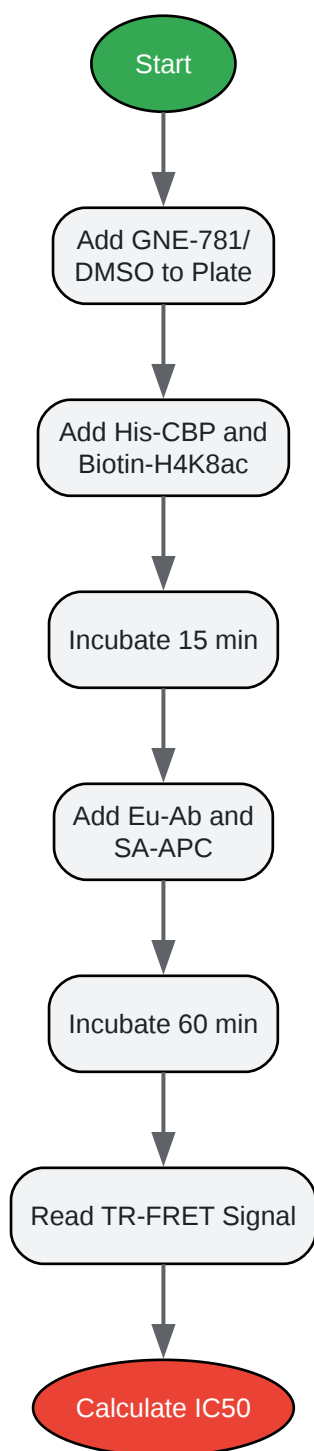
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to **GNE-781**.



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Caption: Mechanism of action of **GNE-781** in inhibiting CBP/p300 and oncogene expression.



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Caption: Experimental workflow for the TR-FRET assay to determine **GNE-781** potency.



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Caption: Workflow for the in vivo AML xenograft efficacy study of **GNE-781**.

Conclusion

GNE-781 is a highly potent and selective inhibitor of the CBP/p300 bromodomains with demonstrated preclinical anti-tumor activity. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in oncology and epigenetics. The data and methodologies presented in this guide provide a comprehensive resource for scientists and drug development professionals interested in utilizing **GNE-781** in their research endeavors. Further investigation into the full therapeutic potential of **GNE-781** and other CBP/p300 inhibitors is warranted.

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